molecular formula C7H11ClF3N B12313370 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B12313370
M. Wt: 201.62 g/mol
InChI Key: DFTJEMWXZVBBEO-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction, where a suitable precursor undergoes a [4 + 2] cycloaddition to form the bicyclic structure. The reaction conditions often involve the use of organocatalysts under mild conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azabicyclo structure can provide a rigid framework that facilitates binding to specific proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride
  • 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
  • 3-(Trifluoromethyl)thietan-3-ol
  • 2-(Trifluoromethyl)tetrahydrothiophen-2-ol

Uniqueness

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(6)3-11-4-6;/h5,11H,1-4H2;1H

InChI Key

DFTJEMWXZVBBEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

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